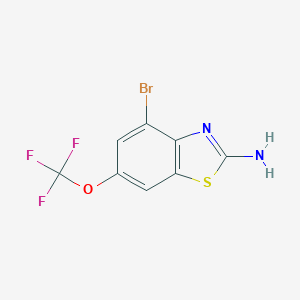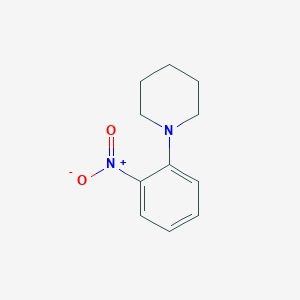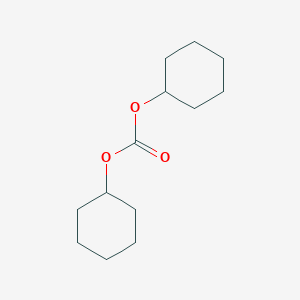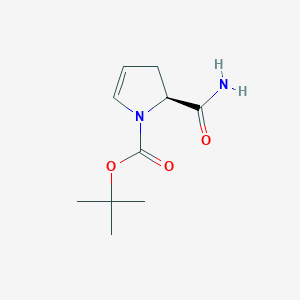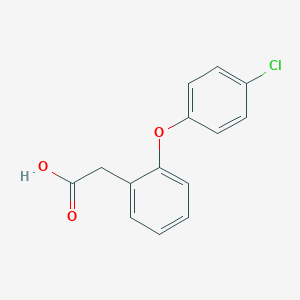
2-(2-(4-Chlorophenoxy)phenyl)acetic acid
概要
説明
“2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is a unique chemical compound with the empirical formula C14H11ClO3 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is 262.69 . The SMILES string representation of its structure is O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Cl . The InChI representation is 1S/C14H11ClO3/c15-11-5-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) .Physical And Chemical Properties Analysis
“2-(2-(4-Chlorophenoxy)phenyl)acetic acid” is a solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 397.7±27.0 °C at 760 mmHg, and a flash point of 194.3±23.7 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .科学的研究の応用
Medicinal Chemistry: Anti-inflammatory Activities
Summary of the Application
“2-(2-(4-Chlorophenoxy)phenyl)acetic acid” has been studied for its potential anti-inflammatory activities . A series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides was synthesized for this purpose .
Methods of Application or Experimental Procedures
The compounds were synthesized by the condensation of corresponding hydrazide and aromatic aldehydes . The stereochemical behavior of these compounds was studied using proton nuclear magnetic resonance techniques .
Results or Outcomes
The analogs exhibited moderate to excellent anti-inflammatory activity in carrageenan-induced rat paw edema assay . Among them, N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide showed the highest anti-inflammatory activity relative to diclofenac sodium acid as a reference drug (86% vs. 61% reduction in inflammation post drug administration, respectively) .
Safety And Hazards
特性
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
25563-04-6 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

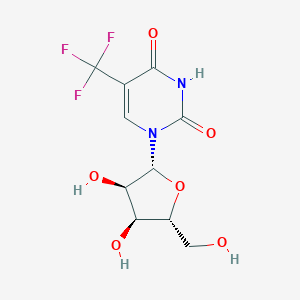
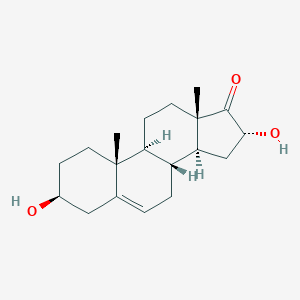
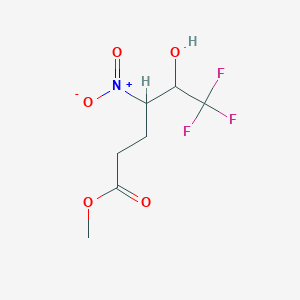
![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)
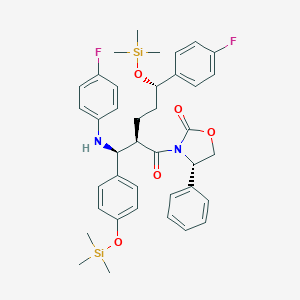
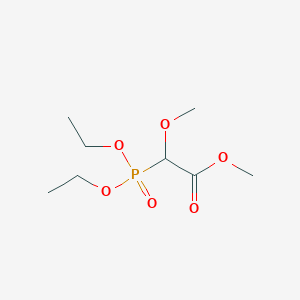
![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)
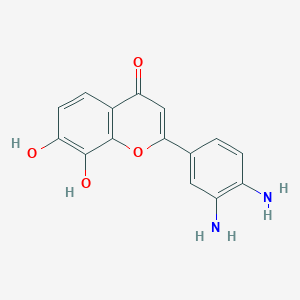
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
